2-acetyl-N,N,3-trimethylnon-2-enamide
Description
2-Acetyl-N,N,3-trimethylnon-2-enamide is a structurally complex acetamide derivative characterized by an enamide backbone (non-2-enamide) with acetyl and methyl substituents. Its molecular architecture includes an α,β-unsaturated carbonyl system (enamide), which confers unique electronic properties and reactivity.
Properties
CAS No. |
827574-22-1 |
|---|---|
Molecular Formula |
C14H25NO2 |
Molecular Weight |
239.35 g/mol |
IUPAC Name |
2-acetyl-N,N,3-trimethylnon-2-enamide |
InChI |
InChI=1S/C14H25NO2/c1-6-7-8-9-10-11(2)13(12(3)16)14(17)15(4)5/h6-10H2,1-5H3 |
InChI Key |
ORLQLECKLQNZQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=C(C(=O)C)C(=O)N(C)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-acetyl-N,N,3-trimethylnon-2-enamide involves several steps. One common synthetic route includes the acetylation of N,N,3-trimethylnon-2-enamide under controlled conditions. The reaction typically requires an acetylating agent such as acetic anhydride or acetyl chloride, and a catalyst like pyridine or triethylamine to facilitate the reaction. The reaction is carried out at a specific temperature and pressure to ensure the desired product is obtained .
Industrial production methods for 2-acetyl-N,N,3-trimethylnon-2-enamide may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
2-acetyl-N,N,3-trimethylnon-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of 2-acetyl-N,N,3-trimethylnon-2-enamide can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Scientific Research Applications
2-acetyl-N,N,3-trimethylnon-2-enamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-acetyl-N,N,3-trimethylnon-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-acetyl-N,N,3-trimethylnon-2-enamide with structurally or functionally related acetamides, focusing on synthesis, substituent effects, and applications.
Chloro-Substituted Acetamides in Agrochemicals
- Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Structure: Chloroacetyl group with methoxymethyl and diethylphenyl substituents. Application: Herbicide targeting weed lipid biosynthesis. The chloro group enhances electrophilicity, critical for enzyme inhibition. Comparison: Unlike 2-acetyl-N,N,3-trimethylnon-2-enamide, alachlor’s chloro substituent increases environmental persistence, raising regulatory concerns .
- Pretilachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) Structure: Propoxyethyl substituent replaces methoxymethyl in alachlor. Impact: The longer alkoxy chain improves soil mobility and bioavailability, demonstrating how minor structural changes alter agrochemical performance .
Heterocyclic Acetamides with Thiophene/Thienyl Groups
N-(3-Acetyl-2-thienyl)-2-bromoacetamide
- 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide Structure: Chlorobenzoyl and ethylthiophene substituents. Application: Potential use in antimicrobial or antitumor agents, where the chlorobenzoyl group may enhance lipophilicity and target affinity .
Data Tables
Table 1: Structural and Functional Comparison of Selected Acetamides
Table 2: Impact of Substituents on Physicochemical Properties
| Substituent Type | Example Compound | Effect on Properties |
|---|---|---|
| Chloro | Alachlor | Increases electrophilicity, environmental persistence |
| Spirocyclic systems | Diazaspiro[3.4]octane derivative | Enhances conformational rigidity |
| Thiophene/Thienyl groups | N-(3-Acetyl-2-thienyl)acetamide | Improves π-conjugation for electronic applications |
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